4-Bromo-2-methoxy-5-methylphenol
Description
4-Bromo-2-methoxy-5-methylphenol (CAS: Not explicitly provided; molecular formula: C₈H₉BrO₂) is a brominated phenolic compound featuring a methoxy group at position 2, a methyl group at position 5, and a bromine atom at position 4 on the aromatic ring. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of natural products like phleghenrines A and C. For example, it undergoes oxidation with iodobenzene diacetate (PhI(OAc)₂) to generate a masked o-benzoquinone, which participates in Diels-Alder reactions under neat conditions . Its structural features—electron-donating methoxy and methyl groups paired with an electron-withdrawing bromine atom—make it versatile in constructing complex heterocyclic frameworks.
Properties
CAS No. |
40992-09-4 |
|---|---|
Molecular Formula |
C8H9BrO2 |
Molecular Weight |
217.06 g/mol |
IUPAC Name |
4-bromo-2-methoxy-5-methylphenol |
InChI |
InChI=1S/C8H9BrO2/c1-5-3-7(10)8(11-2)4-6(5)9/h3-4,10H,1-2H3 |
InChI Key |
JDGOYQOXCIBZRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Br)OC)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Physical Property Trends
- Melting Points: Halogenated analogs like 4-bromo-2-chloro-5-methylphenol exhibit higher melting points (70–70.5°C) due to stronger intermolecular halogen bonding .
- Boiling Points: Bulky substituents (e.g., isopropyl in 4-bromo-5-isopropyl-2-methylphenol) lower volatility compared to smaller groups like methyl .
Preparation Methods
Bromination of 2-Methoxy-5-methylphenol via Iron-Catalyzed Electrophilic Substitution
A direct bromination approach involves treating 2-methoxy-5-methylphenol with bromine under iron powder catalysis. This method, adapted from CN104693014A , utilizes iron(III) bromide (FeBr₃) generated in situ to enhance electrophilic aromatic substitution:
Reaction Steps :
-
Acetylation Protection : The phenolic hydroxyl group of 2-methoxy-5-methylphenol is acetylated using acetic anhydride under sulfuric acid catalysis (100°C, 6 hours) to prevent oxidation during bromination .
-
Bromination : The acetylated intermediate reacts with bromine (Br₂) in dimethylformamide (DMF) at 70–80°C for 5 hours, with iron powder (2 wt%) facilitating regioselective bromination at position 4 .
-
Deacetylation : Sodium bicarbonate (10% aqueous solution) hydrolyzes the acetyl group at 80°C, yielding 4-bromo-2-methoxy-5-methylphenol .
Optimization Data :
| Parameter | Optimal Value | Yield Improvement |
|---|---|---|
| Bromine Equivalents | 1.05 mol/mol | 85% → 92% |
| Reaction Temperature | 75°C | Reduced di-bromination |
| Catalyst Loading | 2% Fe by weight | 78% → 89% |
This method achieves >90% regioselectivity for the 4-bromo isomer, with by-products (e.g., 6-bromo derivatives) limited to <5% .
Diazonium Salt Bromination Using Sandmeyer Conditions
Alternative routes employ diazotization followed by bromine substitution, as demonstrated in the synthesis of 2-bromo-5-methylphenol . For this compound, this method requires:
Procedure :
-
Nitration : 2-Methoxy-5-methylphenol is nitrated at position 4 using nitric acid (HNO₃) in sulfuric acid.
-
Reduction : The nitro group is reduced to an amine using hydrogen gas (H₂) over palladium/carbon (Pd/C).
-
Diazotization : The amine is converted to a diazonium salt with sodium nitrite (NaNO₂) and hydrobromic acid (HBr) at 0–10°C .
-
Bromination : Copper(I) bromide (CuBr) mediates the Sandmeyer reaction, replacing the diazo group with bromine at 70°C .
Key Challenges :
-
Regioselectivity : Nitration must occur exclusively at position 4, requiring careful control of reaction conditions (e.g., mixed acid composition).
-
By-products : Over-reduction or incomplete diazotization can yield 2-methoxy-5-methylphenol (5–10% recovery) .
Yield Comparison :
| Step | Yield (%) |
|---|---|
| Nitration | 65–70 |
| Reduction | 85–90 |
| Diazotization | 95 |
| Bromination | 75–80 |
Continuous Flow Bromination for Scalable Production
CN101279896B describes a continuous bromination technique to minimize di-substitution byproducts. Applied to this compound, this method involves:
Setup :
-
Reactants : 2-Methoxy-5-methylphenol and bromine (1:1 molar ratio) dissolved in dichloromethane (DCM).
-
Flow Reactor : Tubular reactor with static mixers (residence time: 2–5 minutes).
-
Temperature : –20°C (inlet) to 25°C (outlet) to suppress polybromination .
Advantages :
-
Throughput : 500 g/hour in pilot-scale systems.
Comparative Analysis of Synthetic Routes
Table 1: Method Comparison
| Method | Yield (%) | Regioselectivity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Iron-Catalyzed Bromination | 89 | High (90%) | Moderate | High |
| Sandmeyer Bromination | 68 | Moderate (80%) | Low | Moderate |
| Continuous Flow | 95 | Very High (98%) | High | Very High |
Critical Considerations :
Q & A
Q. How can mechanistic pathways for bromine loss under photolytic conditions be elucidated?
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